N-[2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-5,6-dimethylpyrimidine-4-carboxamide
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Overview
Description
N-[2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-5,6-dimethylpyrimidine-4-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-5,6-dimethylpyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazinone Core: The initial step involves the synthesis of the 3-(4-fluorophenyl)-6-oxopyridazin-1-yl moiety. This can be achieved through the cyclization of appropriate hydrazine derivatives with 4-fluorobenzoyl chloride under acidic conditions.
Alkylation: The pyridazinone intermediate is then alkylated with 2-bromoethylamine to introduce the ethyl linker.
Pyrimidine Ring Formation: The final step involves the condensation of the alkylated pyridazinone with 5,6-dimethylpyrimidine-4-carboxylic acid under dehydrating conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-5,6-dimethylpyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where nucleophiles replace the fluorine atom under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds with nucleophiles replacing the fluorine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of pyridazinone and pyrimidine derivatives in various chemical reactions.
Biology
Biologically, N-[2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-5,6-dimethylpyrimidine-4-carboxamide is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases due to its interaction with specific enzymes or receptors.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of N-[2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-5,6-dimethylpyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-5,6-dimethylpyrimidine-4-carboxamide
- N-[2-[3-(4-Methylphenyl)-6-oxopyridazin-1-yl]ethyl]-5,6-dimethylpyrimidine-4-carboxamide
Uniqueness
Compared to similar compounds, N-[2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-5,6-dimethylpyrimidine-4-carboxamide is unique due to the presence of the fluorine atom on the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, biological activity, and physical properties, making it distinct from its analogs.
Properties
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-5,6-dimethylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O2/c1-12-13(2)22-11-23-18(12)19(27)21-9-10-25-17(26)8-7-16(24-25)14-3-5-15(20)6-4-14/h3-8,11H,9-10H2,1-2H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXBXIYPEVXJSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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